1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Übersicht
Beschreibung
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This compound is a long-acting muscarinic antagonist, which means it can block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in patients with respiratory conditions .
Vorbereitungsmethoden
The synthesis of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves several key steps. One common synthetic route includes the reaction of biphenyl-2-ylcarbamic acid with 1-(2-(methylamino)ethyl)piperidine under specific conditions to form the desired ester. The reaction typically requires the use of coupling agents and solvents to facilitate the formation of the carbamate bond .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can be compared with other similar compounds, such as:
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Glycopyrronium: A muscarinic antagonist with similar bronchodilatory effects but different pharmacokinetic properties.
Aclidinium: A compound with a similar mechanism of action but a shorter duration of effect.
The uniqueness of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate lies in its high selectivity for the M3 muscarinic receptors and its long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases .
Eigenschaften
IUPAC Name |
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAVUJVUPXLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.